8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methylchromen-4-one
Overview
Description
8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methylchromen-4-one is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered significant interest in scientific research due to its potential biological activities and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methylchromen-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chromenone Core: This involves the condensation of appropriate phenolic compounds with ethyl acetoacetate under acidic or basic conditions to form the chromenone core.
Introduction of the Fluorophenoxy Group: The chromenone core is then reacted with 4-fluorophenol in the presence of a suitable base, such as potassium carbonate, to introduce the fluorophenoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methylchromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone core can be reduced to form a dihydro derivative.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 7-keto derivatives.
Reduction: Formation of dihydrochromenone derivatives.
Substitution: Formation of substituted fluorophenoxy derivatives.
Scientific Research Applications
8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methylchromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methylchromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes involved in inflammatory pathways, potentially inhibiting their activity.
Pathways Involved: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
- 8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one
- 8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one
Uniqueness
8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methylchromen-4-one stands out due to the presence of the fluorophenoxy group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and bioactivity, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methylchromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO4/c1-5-13-10-16-19(25)20(27-15-8-6-14(22)7-9-15)12(2)26-21(16)17(18(13)24)11-23(3)4/h6-10,24H,5,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCFARRCABBOPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN(C)C)OC(=C(C2=O)OC3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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